Tetrakis(tert-butylperoxy)germane
Description
Tetrakis(tert-butylperoxy)germane is a germanium-based organometallic compound featuring four tert-butylperoxy groups bonded to a central germanium atom. Such compounds are typically synthesized via reactions between germanium precursors and organometallic reagents, with applications in catalysis, materials science, and photochemistry. The tert-butylperoxy groups likely confer thermal stability and radical reactivity, making it a candidate for polymerization initiators or cross-linking agents .
Properties
CAS No. |
62277-73-0 |
|---|---|
Molecular Formula |
C16H36GeO8 |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
tetrakis(tert-butylperoxy)germane |
InChI |
InChI=1S/C16H36GeO8/c1-13(2,3)18-22-17(23-19-14(4,5)6,24-20-15(7,8)9)25-21-16(10,11)12/h1-12H3 |
InChI Key |
HXQJLGWWTMBCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OO[Ge](OOC(C)(C)C)(OOC(C)(C)C)OOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(tert-butylperoxy)germane typically involves the reaction of tetrakis(trimethylsilyl)germane with potassium tert-butoxide, followed by the reaction of the resulting potassium germanyl species with tert-butyl hydroperoxide . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(tert-butylperoxy)germane undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the tert-butylperoxy groups act as oxidizing agents.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides. Reactions are typically carried out under mild conditions to prevent decomposition.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield germanium oxides, while substitution reactions can produce various organogermanium derivatives.
Scientific Research Applications
Tetrakis(tert-butylperoxy)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as an oxidizing agent in organic reactions.
Biology: Investigated for its potential biological activity and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties, although more research is needed to fully understand its medical applications.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Tetrakis(tert-butylperoxy)germane involves the generation of reactive oxygen species (ROS) through the decomposition of the tert-butylperoxy groups. These ROS can interact with various molecular targets, leading to oxidation and other chemical transformations. The pathways involved in these reactions are complex and depend on the specific conditions and substrates present.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Physical Properties
- Stability : Peroxide derivatives like this compound are prone to decomposition under heat or light, unlike fluorinated or acylated analogs .
- Reactivity: Peroxy groups generate radicals upon cleavage, enabling initiation of polymerization, whereas acylated germanes undergo Norrish-type cleavage for photoinitiation .
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